4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid
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Overview
Description
4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid is an organic compound with the molecular formula C12H13NO6 and a molecular weight of 267.2347 g/mol This compound is characterized by the presence of a furan ring substituted with methoxycarbonyl and pyrrolidin-1-ylcarbonyl groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
Introduction of Pyrrolidin-1-ylcarbonyl Group: The pyrrolidin-1-ylcarbonyl group can be introduced through amide bond formation using pyrrolidine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)-5-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid: A closely related compound with a similar structure but different substitution pattern.
Furan-3-carboxylic acid derivatives: Compounds with variations in the substituents on the furan ring.
Uniqueness
4-(Methoxycarbonyl)-2-(pyrrolidin-1-ylcarbonyl)furan-3-carboxylic acid is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties
Properties
CAS No. |
5165-13-9 |
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Molecular Formula |
C12H13NO6 |
Molecular Weight |
267.23 g/mol |
IUPAC Name |
4-methoxycarbonyl-2-(pyrrolidine-1-carbonyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO6/c1-18-12(17)7-6-19-9(8(7)11(15)16)10(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,15,16) |
InChI Key |
CYSPFOLLZJURAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1C(=O)O)C(=O)N2CCCC2 |
Origin of Product |
United States |
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